molecular formula C12H24N6P2S2 B1200788 Thiodipin CAS No. 1950-08-9

Thiodipin

Cat. No.: B1200788
CAS No.: 1950-08-9
M. Wt: 378.4 g/mol
InChI Key: QLCWKDAVQRSLQM-UHFFFAOYSA-N
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Description

Thiodipin is a chemical compound known for its unique properties and applications in various fields. It is a sulfur-containing compound that has been studied for its potential uses in pharmaceuticals and other industries. The compound’s structure and reactivity make it a subject of interest for researchers looking to develop new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiodipin can be synthesized through several methods. One common approach involves the reaction of thiophosphamide with specific reagents under controlled conditions. The process typically involves the use of thin-layer chromatography and mass spectrometry to monitor the reaction and isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions: Thiodipin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur in the compound, which can participate in different chemical processes.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives of this compound.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Research has explored its effects on biological systems, including its potential as an antitumor agent.

    Medicine: Thiodipin’s unique properties make it a candidate for drug development, particularly in the treatment of certain cancers.

    Industry: The compound’s reactivity and stability have led to its use in various industrial processes, including the production of specialized materials.

Mechanism of Action

The mechanism by which Thiodipin exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes and other proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Thiodipin can be compared with other sulfur-containing compounds, such as thiophene and its derivatives. While these compounds share some similarities in structure and reactivity, this compound’s unique properties make it distinct in several ways:

    Thiophene: Known for its applications in organic electronics and materials science.

    ThioTEPA: Used as an antitumor agent with different mechanisms of action and applications.

Properties

IUPAC Name

bis(aziridin-1-yl)-[4-[bis(aziridin-1-yl)phosphinothioyl]piperazin-1-yl]-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N6P2S2/c21-19(15-5-6-15,16-7-8-16)13-1-2-14(4-3-13)20(22,17-9-10-17)18-11-12-18/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCWKDAVQRSLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1P(=S)(N2CC2)N3CCN(CC3)P(=S)(N4CC4)N5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N6P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173153
Record name Thiodipin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1950-08-9
Record name Thiodipin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1950-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiodipin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiodipin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiodipin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIODIPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TF8Z8Y8ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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